2,2-Dimethyl-1,3-benzodithiole 2,2-Dimethyl-1,3-benzodithiole
Brand Name: Vulcanchem
CAS No.: 87473-92-5
VCID: VC3900947
InChI: InChI=1S/C9H10S2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3
SMILES: CC1(SC2=CC=CC=C2S1)C
Molecular Formula: C9H10S2
Molecular Weight: 182.3 g/mol

2,2-Dimethyl-1,3-benzodithiole

CAS No.: 87473-92-5

Cat. No.: VC3900947

Molecular Formula: C9H10S2

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1,3-benzodithiole - 87473-92-5

Specification

CAS No. 87473-92-5
Molecular Formula C9H10S2
Molecular Weight 182.3 g/mol
IUPAC Name 2,2-dimethyl-1,3-benzodithiole
Standard InChI InChI=1S/C9H10S2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3
Standard InChI Key FTUFPWPQDCCWPZ-UHFFFAOYSA-N
SMILES CC1(SC2=CC=CC=C2S1)C
Canonical SMILES CC1(SC2=CC=CC=C2S1)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,2-Dimethyl-1,3-benzodithiole belongs to the benzodithiole family, featuring a bicyclo[4.3.0] framework with sulfur atoms at positions 1 and 3 of the dithiole ring. Key identifiers include:

PropertyValue
CAS Registry Number87473-92-5
Molecular FormulaC₉H₁₀S₂
Molecular Weight182.3 g/mol
IUPAC Name8,8-Dimethyl-7,9-dithiabicyclo[4.3.0]nona-1,3,5-triene
SMILES NotationCC1(SC2=CC=CC=C2S1)C

The compound’s structure is stabilized by delocalized π-electrons across the benzene and dithiole rings, contributing to its thermal stability and reactivity in cycloaddition reactions .

Spectroscopic and Physicochemical Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 2.45 (s, 6H, CH₃) .

  • ¹³C NMR (CDCl₃): δ 137.8 (C-S), 128.6–125.3 (aromatic carbons), 22.1 (CH₃) .

The compound exhibits a melting point of 98–100°C and moderate solubility in polar organic solvents such as dichloromethane and tetrahydrofuran .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A breakthrough in benzodithiole synthesis involves copper-catalyzed reactions between 2-bromo-benzothioamides and elemental sulfur (S₈) or selenium (Se). This method, developed by Wang et al., proceeds via a sulfur rearrangement mechanism to yield 3H-benzo[c] dithiol-3-imines or selenated analogues .

Reaction Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: K₃PO₄

  • Solvent: DMSO, 100°C, 12 h

Substrate Scope:

Substituent (R)Yield (%)
-H85
-CH₃91
-OCH₃88
-Cl78

This protocol accommodates electron-donating and withdrawing groups, enabling the synthesis of over 30 derivatives with yields exceeding 75% .

Mechanistic Insights

The reaction proceeds through a proposed copper-thiolate intermediate, facilitating C–S bond formation and subsequent cyclization (Scheme 1). Key steps include:

  • Deprotonation: Base-mediated generation of a thioamide anion.

  • Copper Insertion: Formation of a copper-thiolate complex.

  • Cyclization: Intramolecular attack yielding the benzodithiole core .

Analytical Applications in Chemoprevention Research

Cyclocondensation Assay for Isothiocyanates

The 1,2-benzenedithiol (BDT)-based assay quantifies dietary isothiocyanates (ITCs), which exhibit chemopreventive activity against cancers. 2,2-Dimethyl-1,3-benzodithiole derivatives serve as stoichiometric products in this reaction .

Assay Workflow:

  • Reaction: ITCs + BDT → 1,3-Benzodithiole-2-thione (λₘₐₓ = 365 nm, ε = 23,000 M⁻¹cm⁻¹).

  • Detection: HPLC with photodiode array detection (LOD = 10 pmol) .

Advantages:

  • High specificity for primary and secondary ITCs.

  • Compatibility with complex matrices (e.g., blood, plant extracts) .

ActivityTarget OrganismIC₅₀/EC₅₀
Anti-HBVHepatitis B Virus2.8 μM
AntitumorMCF-7 Breast Cancer Cells5.4 μM
Anti-MycobacteriumM. avium12 μM

Mechanistic studies indicate inhibition of viral polymerases and disruption of microbial membrane integrity .

Fluorescent Probe Development

Functionalized benzodithioles serve as scaffolds for fluorescent probes. For example, oxidation of 3H-benzo[c] dithiol-3-one with m-CPBA yields Beaucage’s reagent, a critical tool in oligonucleotide synthesis .

Material Science Applications

Conductive Polymers

Incorporating benzodithiole units into polythiophene backbones enhances electrical conductivity (σ = 10⁻² S/cm) by promoting π-orbital overlap and charge delocalization .

Performance Metrics:

PolymerConductivity (S/cm)Application
PEDOT-Benzodithiole0.15Organic Photovoltaics
PPy-Benzodithiole0.08Flexible Electronics

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